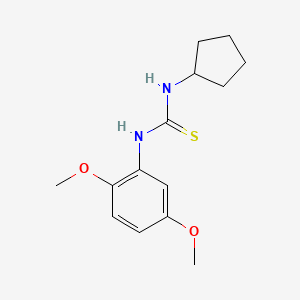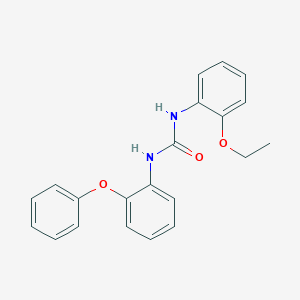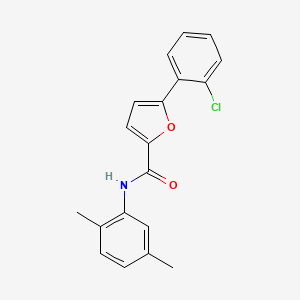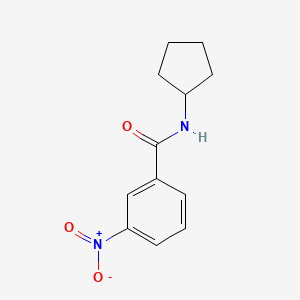
6-chloro-N-isopropyl-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-isopropyl-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the family of triazine-based herbicides. It is commonly known as 'atrazine' and is widely used in agriculture to control the growth of broadleaf and grassy weeds in crops such as corn, sorghum, sugarcane, and others. Atrazine is a highly effective herbicide due to its unique chemical structure, which allows it to selectively target specific weeds while leaving the crops unharmed. However, due to its widespread use, there has been growing concern about its potential impact on human health and the environment.
作用機序
Atrazine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to a protein complex called photosystem II, which is responsible for capturing light energy and converting it into chemical energy. Atrazine disrupts the electron transport chain in this complex, leading to the production of reactive oxygen species and ultimately causing cellular damage and death.
Biochemical and Physiological Effects:
Atrazine has been shown to have a range of biochemical and physiological effects on non-target organisms. Studies have shown that it can disrupt hormone signaling pathways in vertebrates, leading to adverse effects on reproductive and developmental processes. It has also been shown to have toxic effects on aquatic organisms, such as fish and amphibians, leading to reduced survival and growth rates.
実験室実験の利点と制限
Atrazine is a widely used herbicide in laboratory experiments due to its high efficacy and low cost. It is often used as a positive control in studies examining the effects of other herbicides or chemicals on plant growth and development. However, its widespread use in agriculture has led to concerns about its potential impact on the environment, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on atrazine. One area of focus is the development of alternative herbicides that are less harmful to the environment and non-target organisms. Another area of focus is the development of more effective methods for removing atrazine from contaminated soil and water. Finally, there is a need for more research on the long-term effects of atrazine exposure on human health and the environment, particularly in areas where it is heavily used in agriculture.
合成法
Atrazine is synthesized through a multi-step process that involves the reaction of cyanuric chloride with isopropyl amine, followed by the reaction with 4-methyl aniline and finally chlorination with thionyl chloride. The resulting compound is purified and crystallized to obtain pure atrazine.
科学的研究の応用
Atrazine has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling weeds in crops, leading to increased yields and improved crop quality. However, there have been concerns about its potential impact on non-target organisms, such as wildlife and aquatic species. Studies have shown that atrazine can persist in the environment and can be transported through air, water, and soil, leading to contamination of ecosystems.
特性
IUPAC Name |
6-chloro-4-N-(4-methylphenyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c1-8(2)15-12-17-11(14)18-13(19-12)16-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNHWRSYTPAGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)


![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)


![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-[(2-chlorobenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5867027.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)
![diethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5867035.png)
![N-(tert-butyl)-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B5867043.png)
